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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and computational data on the precise molecular structure

and bonding of methoxyallene is not readily available in publicly accessible databases as of

December 2025. A key publication by Augusto Rastelli et al., titled "Rotational isomerism,

structure and vibrational assignment of methoxyallene: joint IR and Raman investigation and

non-empirical MO-SCF and valence force field," likely contains the specific quantitative data

required for a comprehensive analysis. However, the full text of this article could not be

accessed for this review.

This guide, therefore, provides a foundational understanding of methoxyallene's molecular

structure and bonding based on established chemical principles and data from analogous

compounds, such as allene. The provided tables and diagrams serve as templates that can be

populated with specific data once it becomes available.

Introduction
Methoxyallene (CH₃OCH=C=CH₂) is the simplest methoxy-substituted allene, a class of

organic compounds characterized by two cumulative double bonds. The allenic functional

group imparts unique stereochemical and reactive properties, making its derivatives valuable

intermediates in organic synthesis, including the preparation of complex molecules in drug

discovery. A thorough understanding of methoxyallene's molecular structure, bonding, and

conformational preferences is critical for predicting its reactivity and designing novel synthetic

pathways.
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This technical guide outlines the expected structural features of methoxyallene, the

experimental and computational methods used to study such molecules, and the nature of the

chemical bonding within this versatile compound.

Molecular Structure
The molecular structure of methoxyallene is defined by the spatial arrangement of its

constituent atoms. Key structural parameters, including bond lengths, bond angles, and

dihedral angles, are crucial for understanding its physical and chemical properties. While

specific experimental values for methoxyallene are not available for this guide, we can infer its

geometry from the known structure of allene and the typical effects of a methoxy substituent.

The central carbon of the allene unit is sp-hybridized, leading to a linear C=C=C arrangement.

The terminal allenic carbons are sp²-hybridized. A defining feature of allenes is that the planes

containing the substituents on the terminal carbons are orthogonal to each other. In

methoxyallene, one plane contains the methoxy group and a hydrogen atom, while the other

contains two hydrogen atoms.

Data Presentation: Structural Parameters
The following tables are templates for the quantitative structural data of methoxyallene, which

would be obtained from experimental techniques like microwave spectroscopy or gas-phase

electron diffraction, and corroborated by computational chemistry.

Table 1: Methoxyallene Bond Lengths (Å)
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Bond

Expected Range
(based on
analogous
compounds)

Experimental Value
Calculated Value
(Method)

C=C (central) 1.28 - 1.31 Data not available Data not available

C=C (terminal) 1.31 - 1.34 Data not available Data not available

C-O 1.35 - 1.45 Data not available Data not available

O-CH₃ 1.40 - 1.45 Data not available Data not available

C-H (allenic) 1.07 - 1.09 Data not available Data not available

C-H (methyl) 1.08 - 1.10 Data not available Data not available

Table 2: Methoxyallene Bond Angles (°)

Angle

Expected Value
(based on
analogous
compounds)

Experimental Value
Calculated Value
(Method)

C=C=C ~180 Data not available Data not available

H-C=C ~120 Data not available Data not available

C-O-C 110 - 120 Data not available Data not available

H-C-H (methyl) ~109.5 Data not available Data not available

Bonding Analysis
The bonding in methoxyallene can be described using valence bond theory and molecular

orbital theory. The central carbon atom of the allene is sp-hybridized, forming two sigma bonds

with the adjacent sp²-hybridized carbons. The two pi bonds are perpendicular to each other,

formed by the overlap of the p-orbitals on the central carbon with the p-orbitals of the terminal

carbons.
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The methoxy group, being an electron-donating group, is expected to influence the electron

density distribution within the allene framework through resonance and inductive effects. This

can affect the bond lengths and the overall reactivity of the molecule.

Visualization of Bonding and Structure
The following diagram illustrates the key structural features and bonding arrangement in

methoxyallene.
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Caption: A 2D representation of the methoxyallene molecular structure.

Experimental Protocols
The determination of the molecular structure and bonding of a molecule like methoxyallene
relies on a combination of spectroscopic techniques and computational methods.

Microwave Spectroscopy
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Microwave spectroscopy is a high-resolution technique used to determine the rotational

constants of a molecule in the gas phase. From these constants, precise bond lengths and

angles can be derived.

Generic Protocol for Microwave Spectroscopy:

Sample Preparation: Methoxyallene is synthesized and purified. A common synthetic route

is the base-catalyzed isomerization of 1-methoxy-2-propyne.

Introduction into Spectrometer: A gaseous sample of methoxyallene is introduced into the

high-vacuum sample chamber of a microwave spectrometer.

Data Acquisition: The sample is irradiated with microwave radiation of varying frequency. The

absorption of radiation at specific frequencies, corresponding to transitions between

rotational energy levels, is detected.

Spectral Analysis: The resulting spectrum is analyzed to identify the rotational transitions and

determine the rotational constants (A, B, C).

Structure Determination: The rotational constants of several isotopically substituted

analogues of methoxyallene are also measured. This data is then used in conjunction with

computational models to perform a least-squares fit and determine the precise molecular

geometry.

Gas-Phase Electron Diffraction
Gas-phase electron diffraction (GED) provides information about the internuclear distances in a

molecule.

Generic Protocol for Gas-Phase Electron Diffraction:

Sample Introduction: A gaseous beam of methoxyallene molecules is introduced into a

vacuum chamber.

Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular

beam.
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Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction

pattern that is recorded on a detector.

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve,

which shows the probability of finding two atoms at a given distance from each other.

Structure Refinement: The experimental radial distribution curve is compared to theoretical

curves calculated for different molecular geometries. The geometry is refined until the best fit

between the experimental and theoretical data is achieved.

Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio

methods, are powerful tools for predicting molecular structure, bonding, and other properties.

Generic Protocol for Computational Analysis:

Model Building: An initial 3D structure of methoxyallene is built using molecular modeling

software.

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy

conformation using a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

Frequency Calculation: A vibrational frequency analysis is performed to confirm that the

optimized structure is a true minimum on the potential energy surface (i.e., no imaginary

frequencies) and to predict the infrared and Raman spectra.

Property Calculation: Other properties, such as bond orders, molecular orbitals, and the

dipole moment, are calculated.

Conformational Analysis: The potential energy surface is scanned by rotating around single

bonds (e.g., the C-O bond) to identify different conformers and determine the rotational

energy barriers.

Conformational Analysis and Rotational Barriers
The rotation around the C-O single bond in methoxyallene can lead to different conformers.

The relative stability of these conformers and the energy barriers to their interconversion are
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important for understanding the molecule's dynamics and reactivity. These parameters can be

determined experimentally by variable-temperature NMR spectroscopy or calculated using

computational methods.

Table 3: Calculated Rotational Barrier for the Methoxy Group

Computational Method Basis Set
Rotational Barrier
(kcal/mol)

e.g., B3LYP e.g., 6-311+G(d,p) Data not available

e.g., MP2 e.g., cc-pVTZ Data not available

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete structural and bonding

analysis of methoxyallene, integrating experimental and computational approaches.
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Workflow for Methoxyallene Structural Elucidation
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Caption: Integrated workflow for determining the molecular structure of methoxyallene.

Conclusion
Methoxyallene represents a fundamentally important molecule for understanding the interplay

of electronic effects and the unique geometry of the allene functional group. While a complete,

experimentally verified structural and bonding analysis is not currently available in the public

domain, this guide provides a robust framework for what to expect and the methodologies

required for such an investigation. The templates for data presentation and the logical workflow

diagrams offer a clear path for researchers to follow and populate as more specific data on
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methoxyallene becomes accessible. Further investigation, particularly the retrieval of the work

by Rastelli and colleagues, is essential for a definitive understanding of this molecule's

properties.

To cite this document: BenchChem. [An In-depth Technical Guide on the Molecular Structure
and Bonding of Methoxyallene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081269#methoxyallene-molecular-structure-and-
bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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